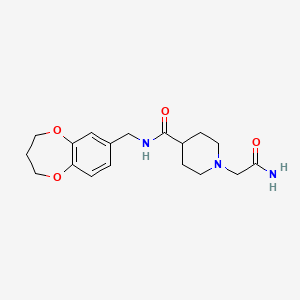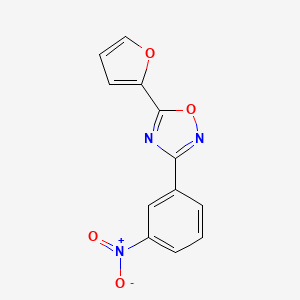![molecular formula C20H23ClN4O B5567142 8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)
8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the 3,9-diazaspiro[5.5]undecane family, characterized by the presence of a spirocyclic structure integrating two nitrogen atoms within its framework. These compounds are known for their varied applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of the 3,9-diazaspiro[5.5]undecane derivatives, including those similar to the compound , typically involves intramolecular spirocyclization of substituted pyridines. A common approach entails the in-situ activation of the pyridine ring, followed by an intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of certain catalysts, such as Ti(O i Pr)4 (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds is complex, often involving a combination of spirocyclic and heterocyclic motifs. These structures are typically confirmed via various spectroscopic methods, including ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis (Ahmed et al., 2012).
Chemical Reactions and Properties
The diazaspiro[5.5]undecane derivatives exhibit a range of chemical reactivity, depending on the substituents and functional groups attached to the core structure. They can undergo various chemical reactions, including Michael additions, nucleophilic substitutions, and electrophilic additions, leading to a wide array of functionalized compounds (Li et al., 2014).
Physical Properties Analysis
The physical properties of diazaspiro compounds, such as solubility, melting point, and boiling point, are significantly influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compounds' applicability in various chemical and pharmacological contexts (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, are essential for understanding the behavior of diazaspiro compounds in different environments and their interactions with biological targets (Islam et al., 2017).
科学的研究の応用
Synthesis Techniques
- Spirocyclization of Pyridine Substrates : The construction of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the chemical structure , is achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Biological Activity and Therapeutic Applications
- CCR8 Antagonists : Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, notably respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).
- Privileged Heterocycles : The review on 1,9-diazaspiro[5.5]undecanes highlights their significance in treating various disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This underscores the diverse therapeutic potential of compounds incorporating the diazaspiro[5.5]undecane moiety (Blanco‐Ania, Heus, & Rutjes, 2017).
Innovative Synthesis and Analysis Techniques
- Catalyst-Free Synthesis : Research demonstrates the catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, via a [5 + 1] double Michael addition reaction. This method provides an efficient approach to synthesizing these complex molecules (Aggarwal, Vij, & Khurana, 2014).
Photophysical Studies and Chemical Analysis
- Photophysical Studies and Solvatochromic Analysis : Detailed photophysical studies and solvatochromic analysis on diazaspiro compounds, including 2,4-diazaspiro[5.5]undecane derivatives, offer insights into their behavior in various solvents. Such studies are pivotal for understanding the properties of these compounds for further application in medicinal chemistry (Aggarwal & Khurana, 2015).
特性
IUPAC Name |
8-(5-chloropyridin-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c21-16-5-6-18(23-12-16)24-11-3-8-20(14-24)9-7-19(26)25(15-20)13-17-4-1-2-10-22-17/h1-2,4-6,10,12H,3,7-9,11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEGHPGILQUKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CC3=CC=CC=N3)CN(C1)C4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-Chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5567069.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5567071.png)
![3'-benzoylspiro[cyclohexane-1,4'-[1,2,3]triazolo[5,1-c][1,4]oxazin]-6'(7'H)-one](/img/structure/B5567079.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-pyridinylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567086.png)



![4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5567134.png)
![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)
![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)

![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)
![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)